![molecular formula C21H23N3O5S B2682804 3-(3-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1705547-98-3](/img/structure/B2682804.png)
3-(3-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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Description
3-(3-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
Quinazolinone derivatives have been studied for their antifungal activities. The synthesis process involves the reaction of quinazolin-4-ones with nitrofurfural diacetate in the presence of piperidine, showing promising antifungal properties in preliminary tests (Shivan & Holla, 2011).
Antimalarial Analogue Synthesis
The title compound has been used in the synthesis of deoxyfebrifugine, an antimalarial alkaloid analogue. This demonstrates a straightforward route that also allows for the creation of N-alkyl analogues and variations in the piperidine ring, highlighting its versatility in drug development (Michael, Koning, & Pienaar, 2006).
Antitumor Activities
Research into novel quinazoline derivatives based on HER_2 receptor targeting has led to the development of compounds with significant in vitro antitumor activities. A specific derivative showcased better antitumor activities than Lapatinib, a known cancer treatment drug, against various cancer cell lines (Cai Zhi-qian, 2015).
Methodological Advances in Synthesis
Studies have also focused on the efficient synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a three-component, domino reaction. This methodological advancement highlights the compound's role in facilitating the preparation of structurally diverse molecules with potential biological activities (Cui, Zhu, Li, & Cao, 2018).
Crystal Structure and Vibrational Properties
The synthesis and structural analysis of related quinazolinone derivatives have provided insights into their crystal structure and vibrational properties. These studies are crucial for understanding the molecular basis of the compound's biological activities and for the design of more effective derivatives (Sun, Deng, Hu, Liao, Liao, Chai, & Zhao, 2021).
properties
IUPAC Name |
3-[3-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-20(9-12-24-15-22-19-6-2-1-5-18(19)21(24)26)23-10-7-17(8-11-23)30(27,28)14-16-4-3-13-29-16/h1-6,13,15,17H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJHXEGZVNDTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one |
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